Toceranib-d8 is a deuterium-labeled derivative of Toceranib, which is an orally active receptor tyrosine kinase inhibitor. The compound is primarily utilized in scientific research to investigate the pharmacokinetics and metabolic profiles of Toceranib. Toceranib is recognized for its antitumor and antiangiogenic properties, particularly in treating canine mast cell tumors. As a deuterated compound, Toceranib-d8 provides unique advantages in tracing and studying the behavior of the parent compound in biological systems.
Toceranib-d8 is classified under receptor tyrosine kinase inhibitors, specifically targeting multiple kinases such as FMS-like tyrosine kinase-3 (Flt-3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor β (PDGFRβ). Its chemical structure is represented by the molecular formula C22H25FN4O2, with a molecular weight of approximately 404.5 g/mol .
The synthesis of Toceranib-d8 involves incorporating deuterium atoms into the molecular structure of Toceranib. This process typically employs deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes may vary among manufacturers but generally include the following steps:
Industrial production mirrors laboratory synthesis but emphasizes scalability and quality control to maintain consistency in the final product.
Toceranib-d8's molecular structure features a complex arrangement typical of receptor tyrosine kinase inhibitors. The presence of fluorine in its structure enhances its binding affinity to target receptors. The compound's structure can be visualized as follows:
Toceranib-d8 participates in various chemical reactions similar to its non-deuterated counterpart, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts . The reaction conditions are carefully controlled to achieve optimal yields.
The products formed from these reactions depend on the specific types of reactions conducted. For instance, oxidation may yield oxides while reduction can produce alcohols or amines.
Toceranib-d8 primarily acts by inhibiting receptor tyrosine kinases, which play crucial roles in cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis. The mechanism involves:
Pharmacokinetic studies suggest that doses ranging from 2.4-2.9 mg/kg every other day are effective for target inhibition.
Relevant data regarding physical properties can be crucial for formulation development in research applications.
Toceranib-d8 finds extensive use across various scientific fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7